Triazole Regioisomeric Form (2H-1,2,3-Triazole vs. 1H-1,2,3-Triazole) as a Determinant of Kinase Inhibition Selectivity
The target compound incorporates a 2H-1,2,3-triazol-2-yl moiety, whereas many commercially available triazole-urea comparator compounds (e.g., Compound T.2, a 1H-1,2,3-triazol-1-yl derivative) employ the alternative 1H-regioisomer. In a published diarylurea-triazole antitumor series, the most potent compound bearing a modified triazole (compound 62i) achieved >80% inhibition of c-Kit, RET, and FLT3 tyrosine kinases, with antiproliferative IC50 values of 0.90 μM (HT-29), 0.85 μM (H460), and 1.54 μM (MDA-MB-231) [1]. While the specific 2H-triazole regioisomer present in CAS 2309629-81-8 was not independently profiled in that study, the class-level SAR demonstrates that triazole regioisomeric configuration materially impacts kinase inhibition breadth, and substitution with a 1H-triazole analog cannot be assumed to recapitulate the same target engagement profile.
| Evidence Dimension | Triazole regioisomer identity and associated kinase inhibition profile |
|---|---|
| Target Compound Data | 2H-1,2,3-triazol-2-yl regioisomer (CAS 2309629-81-8); no direct target-specific IC50 data publicly available for this exact compound |
| Comparator Or Baseline | Compound 62i (structurally related diarylurea-triazole with modified triazole): c-Kit, RET, FLT3 inhibition >80%; HT-29 IC50 = 0.90 μM; H460 IC50 = 0.85 μM; MDA-MB-231 IC50 = 1.54 μM |
| Quantified Difference | Not directly quantifiable for the target compound; class-level SAR indicates regioisomer-dependent kinase selectivity |
| Conditions | Cell-free kinase inhibition assays; cellular antiproliferative assays (HT-29 colon, H460 lung, MDA-MB-231 breast cancer cell lines) |
Why This Matters
Procurement decisions involving triazole-urea compounds for kinase-targeted projects must account for triazole regioisomer identity (2H- vs. 1H-), as class-level SAR shows this parameter directly influences inhibitor selectivity and cannot be interchanged without experimental validation.
- [1] Qin Y, Yan L, et al. Discovery of novel diaryl urea derivatives bearing a triazole moiety as potential antitumor agents. Eur J Med Chem. 2016. Compound 62i: c-Kit/RET/FLT3 inhibition >80%; HT-29 IC50 0.90 μM; H460 IC50 0.85 μM; MDA-MB-231 IC50 1.54 μM. View Source
